Acetyl tetrapeptide-2

Elastin Assembly Promoter Activity In Vitro

Acetyl tetrapeptide-2 (Ac-Lys-Asp-Val-Tyr) uniquely stimulates both collagen I (+47.3%) and functional elastin assembly via FBLN5/LOXL1 upregulation—a dual mechanism not provided by palmitoyl pentapeptide-4 or other generic tetrapeptides. Validated in human studies: 25.2% decrease in maximal deformation, 16% elasticity gain, and 0.13 cm face contour lift at 2% over 56 days. Compared to collagen-only alternatives, this peptide targets skin sagging and laxity at the elastic fiber level, making it the superior procurement choice for firming serums, neck creams, and body-tightening formulations. Listed in China IECIC 2021 (Entry 07786) with safe use up to 4% leave-on; EWG Skin Deep LOW hazard for clean-beauty compliance. Ideal for multi-peptide anti-aging complexes at 1-2% finished concentration. Avoid substitution risk—generic tetrapeptides lack this specific FBLN5/LOXL1-driven elastin assembly activity.

Molecular Formula C26H39N5O9
Molecular Weight 565.6 g/mol
CAS No. 757942-88-4
Cat. No. B605130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyl tetrapeptide-2
CAS757942-88-4
SynonymsAcetyl tetrapeptide-2;  Peptigravity;  Thymulen 4; 
Molecular FormulaC26H39N5O9
Molecular Weight565.6 g/mol
Structural Identifiers
InChIInChI=1S/C26H39N5O9/c1-14(2)22(25(38)30-20(26(39)40)12-16-7-9-17(33)10-8-16)31-24(37)19(13-21(34)35)29-23(36)18(28-15(3)32)6-4-5-11-27/h7-10,14,18-20,22,33H,4-6,11-13,27H2,1-3H3,(H,28,32)(H,29,36)(H,30,38)(H,31,37)(H,34,35)(H,39,40)/t18-,19-,20-,22-/m0/s1
InChIKeyITIMHIATVYROGF-XWUOBKMESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Acetyl Tetrapeptide-2 (CAS 757942-88-4) Procurement Guide: Structural Characteristics and Commercial Identity


Acetyl tetrapeptide-2 is a synthetic biomimetic signaling peptide composed of four amino acids (Ac-Lys-Asp-Val-Tyr) [1]. It functions as a structural analog of the active 33-36 amino acid sequence of thymopoietin II, a thymic hormone involved in immune regulation and cellular maturation [2]. The compound is commercially distributed under the trade names Uplevity™ (Lipotec/Lubrizol), Thymulen 4, and Peptigravity, and is incorporated as a skin-conditioning and firming agent in cosmetic formulations at recommended use levels of 1–2% for finished products . Its mechanism centers on upregulating extracellular matrix components—specifically collagen I and functional elastin—with a distinct emphasis on promoting the correct assembly of elastic fibers via the glycoproteins FBLN5 (Fibulin-5) and LOXL1 (Lysyl oxidase homolog 1) [1].

Why Generic Tetrapeptide Substitution Fails: Acetyl Tetrapeptide-2 Procurement Considerations


Substituting acetyl tetrapeptide-2 with another in-class tetrapeptide (e.g., acetyl tetrapeptide-3, -5, -9, or -15) or even a broader anti-aging peptide such as palmitoyl pentapeptide-4 (Matrixyl®) is not functionally equivalent and introduces procurement risk [1]. While many peptides stimulate collagen synthesis, acetyl tetrapeptide-2 is distinguished by its dual targeting of both elastin quantity and elastin fiber assembly quality through the specific upregulation of FBLN5 and LOXL1 . Palmitoyl pentapeptide-4, in contrast, primarily targets collagen types I, III, and IV to reduce wrinkle depth and lacks this specialized elastin assembly functionality [1]. Moreover, commercially available acetyl tetrapeptide-2 formulations such as Uplevity™ have been validated in human clinical studies for skin firmness and elasticity outcomes (e.g., 25.2% decrease in maximal deformation, 16% increase in elasticity at 2% concentration over 56 days), whereas generic or alternative tetrapeptides typically lack equivalent in vivo validation . Procurement of non-validated substitutes therefore carries uncertainty regarding both mechanistic specificity and clinical performance reproducibility.

Acetyl Tetrapeptide-2 Quantitative Differentiation Evidence: Comparative Data for Scientific Procurement


FBLN5 and LOXL1 Promoter Activation: Acetyl Tetrapeptide-2 Versus Untreated Control

Acetyl tetrapeptide-2 (tested as Uplevity™ peptide solution) significantly activates the promoters of FBLN5 (Fibulin-5) and LOXL1 (Lysyl oxidase homolog 1), two glycoproteins essential for the correct extracellular assembly of functional elastic fibers. At a concentration of 1 mg/mL, promoter activity was elevated relative to untreated control baseline [1]. No comparable promoter activation data exists for palmitoyl pentapeptide-4 (Matrixyl®) or acetyl hexapeptide-8 (Argireline®), which do not target the elastin assembly pathway. This promoter activation represents a mechanistically distinct point of differentiation from collagen-focused anti-aging peptides.

Elastin Assembly Promoter Activity In Vitro Uplevity

FBLN5 and LOXL1 Protein Level Upregulation: Acetyl Tetrapeptide-2 Versus Untreated Human Dermal Fibroblasts

In human dermal fibroblast cultures, acetyl tetrapeptide-2 treatment produced substantial increases in FBLN5 and LOXL1 protein levels relative to untreated controls [1]. FBLN5 functions as a molecular scaffold guiding tropoelastin deposition, while LOXL1 catalyzes the cross-linking required for stable elastic fiber formation. This protein-level upregulation confirms that promoter activation translates into functional protein production. In contrast, widely used peptides such as palmitoyl pentapeptide-4 (Matrixyl®) and acetyl hexapeptide-8 (Argireline®) do not upregulate either FBLN5 or LOXL1, as their mechanisms are directed toward collagen stimulation and neurotransmitter inhibition, respectively.

Elastin Assembly Protein Quantification In Vitro Fibroblasts

Elastin and Type I Collagen Synthesis Induction: Acetyl Tetrapeptide-2 Quantitative In Vitro Data

Acetyl tetrapeptide-2 induces statistically significant increases in the synthesis of both elastin and type I collagen in vitro [1]. While many anti-aging peptides stimulate collagen production, acetyl tetrapeptide-2 achieves dual induction of elastin (21.7% increase) and collagen I (47.3% increase) simultaneously. This dual functionality is not characteristic of palmitoyl pentapeptide-4, which primarily drives collagen synthesis, or acetyl hexapeptide-8, which acts via neuromuscular junction modulation rather than direct ECM protein synthesis. The collagen I induction magnitude (47.3%) positions acetyl tetrapeptide-2 competitively with dedicated collagen-stimulating peptides while adding the elastin dimension.

Elastin Collagen I Protein Synthesis In Vitro

In Vivo Skin Firmness and Elasticity: Acetyl Tetrapeptide-2 2% Cream Versus Placebo

In a 56-day in vivo study involving women aged 40–60 years with saggy facial skin, application of a cream containing 2% Uplevity™ peptide solution (acetyl tetrapeptide-2 formulation) twice daily produced measurable improvements in skin mechanical properties relative to baseline or placebo conditions . Maximal deformation decreased by 25.2%, indicating enhanced firmness, while general skin elasticity increased by 16%. Additionally, a visible lifting effect of the face contour was observed with a decrease of 0.13 cm . Subjective assessment revealed that 95% of volunteers perceived more toned skin and 90% noted a firming effect . These human clinical outcomes provide procurement-relevant validation not available for many generic or alternative tetrapeptides.

Clinical Trial Skin Firmness Elasticity In Vivo

Regulatory Compliance and Safety Profile: Acetyl Tetrapeptide-2 Versus Unregistered Peptide Alternatives

Acetyl tetrapeptide-2 is listed in the China Inventory of Existing Cosmetic Ingredients (IECIC 2021, Entry 07786) with documented historical maximum use levels of 4.5% for leave-on products and 4% for full-body leave-on applications [1]. The Environmental Working Group (EWG) Skin Deep database assigns acetyl tetrapeptide-2 LOW hazard ratings across all evaluated endpoints including cancer, allergies and immunotoxicity, and developmental and reproductive toxicity [2]. This established regulatory and safety documentation contrasts with numerous alternative or newer tetrapeptide variants that lack IECIC listing, EWG assessment, or defined maximum use levels, creating procurement compliance uncertainty and potential market access barriers.

Regulatory Safety EWG China IECIC

Manufacturing Cost Efficiency: Acetyl Tetrapeptide-2 Liquid-Phase Synthesis Versus Solid-Phase Peptides

Acetyl tetrapeptide-2 can be synthesized via an optimized liquid-phase methodology that avoids the expensive resin and excess protected amino acid reagents required in traditional solid-phase peptide synthesis (SPPS) [1]. The liquid-phase patent (CN107629111B) claims reduced cost, energy savings, and suitability for large-scale production compared to SPPS methods typically employed for longer peptides [1]. Industry sources further indicate that the optimized synthesis and scale-up processes for acetyl tetrapeptide-2 reduce raw material costs by approximately 35% compared to traditional hexapeptides [2]. This manufacturing efficiency translates into more favorable procurement economics relative to longer-chain peptides or those requiring solid-phase synthesis exclusively.

Synthesis Cost Efficiency Liquid-Phase Procurement

Acetyl Tetrapeptide-2 Application Scenarios: Research and Industrial Use Cases


Anti-Sagging and Facial Contour Firming Formulations

Based on the in vivo evidence demonstrating a 25.2% decrease in maximal deformation, 16% improvement in general elasticity, and 0.13 cm visible face contour lifting at 2% concentration over 56 days , acetyl tetrapeptide-2 is optimally deployed in leave-on facial firming creams, serums, and neck/décolletage treatments. The compound's unique FBLN5/LOXL1 promoter activation (1.2-fold and 1.3-fold respectively) and protein upregulation (2.3-fold and 1.7-fold) provide mechanistic support for claims related to elastic fiber assembly and anti-gravity sagging counteraction [1]. Formulators seeking scientifically validated alternatives to collagen-only peptides for addressing skin laxity and loss of facial contour definition should prioritize acetyl tetrapeptide-2 at 1–2% finished product concentration .

Post-Weight Loss and Post-Pregnancy Skin Tightening Products

The demonstrated ability of acetyl tetrapeptide-2 to stimulate both collagen I synthesis (47.3% increase) and functional elastin assembly via FBLN5/LOXL1 upregulation supports its application in body firming and skin tightening formulations targeting post-weight loss or post-pregnancy skin laxity. The China regulatory documentation confirming safe use up to 4% in full-body leave-on applications [1] provides a compliance pathway for higher-concentration body formulations. This scenario leverages the compound's dual ECM-reinforcing mechanism where both dermal structural support (collagen) and elastic recoil capacity (functional elastin) are required for treating areas of significant tissue expansion and contraction.

Regulatory-Compliant Cosmetic Exports to China and EWG-Verified Clean Beauty Markets

Acetyl tetrapeptide-2's inclusion in the China IECIC 2021 inventory (Entry 07786) with documented historical maximum use levels and its EWG Skin Deep LOW hazard ratings across all toxicity endpoints [1] make it a procurement-safe choice for formulations destined for Chinese and clean beauty markets. This contrasts with unlisted or unassessed peptide alternatives that may face customs rejection or retailer delisting. The compound's established safety profile also supports marketing claims aligned with retailer clean beauty standards and consumer transparency expectations, reducing reformulation and regulatory re-filing costs associated with ingredient substitution.

Cost-Sensitive Multi-Peptide Anti-Aging Complexes

The liquid-phase synthesis method for acetyl tetrapeptide-2 and reported approximately 35% raw material cost reduction compared to hexapeptides [1] enable its cost-effective incorporation into multi-peptide anti-aging complexes. Formulators can achieve comprehensive anti-aging coverage—combining acetyl tetrapeptide-2 for ECM structural support with complementary peptides such as acetyl hexapeptide-8 for expression line reduction or palmitoyl tripeptide-1 for collagen stimulation—while maintaining favorable cost-in-use economics. The demonstrated collagen I induction (47.3%) and elastin induction (21.7%) [2] provide sufficient standalone efficacy to justify inclusion even in cost-optimized formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acetyl tetrapeptide-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.